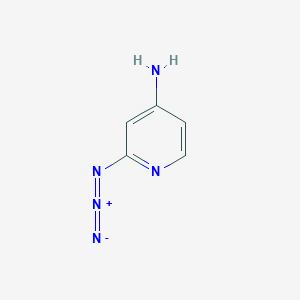
4-アミノ-2-アジドピリジン
概要
説明
2-azidopyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H5N5 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and an azido group at the 2-position
科学的研究の応用
2-azidopyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用機序
Target of Action
4-Amino-2-azidopyridine is an analogue of 4-Aminopyridine . The primary targets of 4-Aminopyridine are voltage-gated potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells .
Mode of Action
4-Amino-2-azidopyridine, like 4-Aminopyridine, is believed to inhibit voltage-gated potassium channels . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The enhanced neuronal signaling can augment synaptic transmission and potentially mitigate neurological disorders .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Aminopyridine can affect various biochemical pathways, particularly those involved in neural transmission . The elongation of action potentials can enhance the signaling in these pathways, leading to potential therapeutic effects .
Pharmacokinetics
4-aminopyridine, its analogue, is known to have a bioavailability of 96% . This high bioavailability suggests that a significant proportion of the drug is absorbed into the body’s circulation. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-2-azidopyridine would need further investigation for a comprehensive understanding.
Result of Action
The molecular and cellular effects of 4-Amino-2-azidopyridine are likely to be similar to those of 4-Aminopyridine, given their structural similarity. 4-Aminopyridine has been shown to enhance neural transmission, which can potentially improve symptoms in various neurological disorders . .
Action Environment
Factors such as temperature and solvent polarity can affect the equilibrium between 2-azidopyridine and its tetrazole isomer These factors could potentially influence the action and efficacy of 4-Amino-2-azidopyridine
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-azidopyridin-4-amine typically involves the introduction of the azido group to a pyridine derivative. One common method is the reaction of 4-aminopyridine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of 2-azidopyridin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, considering the potentially hazardous nature of azides. Continuous flow reactors and automated systems might be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions: 2-azidopyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group, yielding diamino derivatives.
Substitution: The amino and azido groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions, often requiring catalysts or specific solvents.
Major Products: The major products formed from these reactions include nitro-pyridines, diamino-pyridines, and various substituted pyridines, depending on the specific reagents and conditions used.
類似化合物との比較
4-Aminopyridine: Lacks the azido group and is primarily used in neuropharmacology.
2-Azidopyridine: Lacks the amino group and is used in different synthetic applications.
4-Amino-2-chloropyridine: Contains a chlorine atom instead of an azido group and has distinct reactivity.
Uniqueness: 2-azidopyridin-4-amine is unique due to the presence of both amino and azido groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.
特性
IUPAC Name |
2-azidopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-8-5(3-4)9-10-7/h1-3H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGVHEHFCWBXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597244 | |
| Record name | 2-Azidopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149004-89-7 | |
| Record name | 2-Azidopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)
![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B1652492.png)



![3-Pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine](/img/structure/B1652496.png)
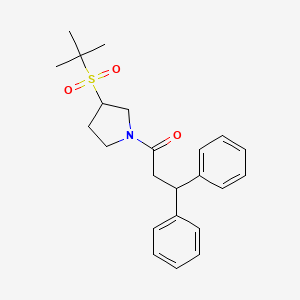


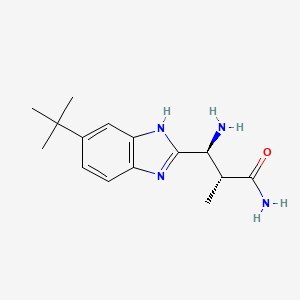
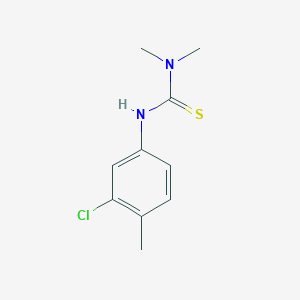
![(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(1E,3E)-3-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]cyclohex-2-en-1-one](/img/structure/B1652507.png)
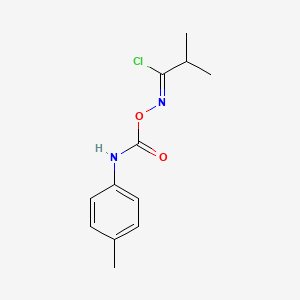
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)
